Fenmetramide - 5588-29-4

Fenmetramide

Catalog Number: EVT-374445
CAS Number: 5588-29-4
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fenmetramide is a synthetic compound that belongs to the class of drugs known as analgesics. It is primarily recognized for its potential use in pain management, particularly in the context of opioid analgesics. Fenmetramide is chemically related to other compounds that act on the central nervous system to alleviate pain.

Source

Fenmetramide was originally developed in the mid-20th century as part of research into new analgesic agents. It has been studied for its pharmacological properties and potential therapeutic applications, although it has not gained widespread clinical use compared to other analgesics.

Classification

Fenmetramide is classified as a synthetic opioid analgesic. It falls under the category of narcotic analgesics, which are substances that relieve pain by acting on the central nervous system. The compound's structure and mechanism of action are similar to those of morphine and other opioids.

Synthesis Analysis

Methods

The synthesis of Fenmetramide involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis often begins with common precursors used in the manufacture of opioid compounds.
  2. Reactions: Key reactions may include alkylation, reduction, and condensation processes to form the core structure of Fenmetramide.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Technical Details

The exact synthetic route can vary but generally involves multi-step organic reactions that require careful control of reaction conditions (temperature, pressure, and time) to ensure high yields and purity.

Molecular Structure Analysis

Structure

Fenmetramide has a complex molecular structure characterized by a phenolic group and an amine group, which are typical features of many opioid compounds. Its chemical formula is C15H19NC_{15}H_{19}N, indicating it contains 15 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.

Data

  • Molecular Weight: Approximately 229.33 g/mol
  • Structural Formula: The structural formula can be represented as follows:
C15H19N\text{C}_{15}\text{H}_{19}\text{N}

This structure allows Fenmetramide to interact with opioid receptors in the brain effectively.

Chemical Reactions Analysis

Reactions

Fenmetramide can undergo various chemical reactions typical for amines and phenolic compounds:

  1. Acid-Base Reactions: As an amine, it can react with acids to form salts.
  2. Oxidation-Reduction Reactions: The presence of functional groups allows for potential oxidation or reduction processes.
  3. Substitution Reactions: The aromatic ring may participate in electrophilic substitution reactions under certain conditions.

Technical Details

The stability and reactivity of Fenmetramide depend on its functional groups and molecular structure, influencing how it interacts with other chemicals in biological systems.

Mechanism of Action

Fenmetramide exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system.

Process

  1. Binding: Fenmetramide binds to mu-opioid receptors, which are responsible for mediating pain relief.
  2. Signal Transduction: This binding initiates a cascade of intracellular events that lead to decreased perception of pain.
  3. Inhibition of Neurotransmitter Release: The compound also inhibits the release of neurotransmitters involved in pain signaling.

Data

The efficacy and potency of Fenmetramide as an analgesic can vary based on its binding affinity for different opioid receptor subtypes (mu, delta, kappa).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; may undergo hydrolysis in aqueous environments.
Applications

Fenmetramide's primary application lies in its potential use as an analgesic agent for managing moderate to severe pain. Research continues into its pharmacological properties, including:

  • Pain Management: Investigated for use in post-operative pain relief and chronic pain conditions.
  • Research Tool: Used in studies exploring opioid receptor mechanisms and developing new analgesic therapies.
Historical Development and Patent Landscape of Fenmetramide

Origins in 1960s Antidepressant Research

McNeil Laboratories' Patent Strategy for CNS-Targeting Compounds

McNeil Laboratories pioneered Fenmetramide's development through strategic intellectual property protection, securing U.S. Patent 3,308,121 on March 7, 1967. This patent encompassed novel 3-morpholinone derivatives, including Fenmetramide (chemically designated as 2-phenyl-3-methyl-morpholin-5-one), specifically claiming their potential application for central nervous system disorders. The patent specification detailed synthetic pathways for producing morpholinone-based structures through ring-forming reactions, establishing a foundation for proprietary CNS-active compounds [1]. McNeil's approach exemplified the mid-20th century pharmaceutical industry's focus on structural modifications of known psychostimulant scaffolds to develop novel therapeutics. The patent broadly claimed therapeutic applications while specifically identifying antidepressant properties as a primary research direction, reflecting the emerging market for psychiatric medications during this era of psychopharmacological innovation.

Discontinuation Rationale in Pharmaceutical Development Pipelines

Despite promising patent protection and initial research investment, Fenmetramide never progressed to clinical commercialization. Historical pharmaceutical development records indicate the compound was discontinued during preclinical or early clinical assessment phases, though specific developmental milestone data remain undocumented in public domain sources. Contemporary accounts suggest this discontinuation aligned with industry-wide pipeline optimization strategies that prioritized compounds with superior pharmacokinetic profiles or reduced abuse potential [1] [2]. The 1960s-1970s witnessed increasing regulatory scrutiny of psychostimulant derivatives following emerging recognition of substance abuse issues with compounds like phenmetrazine (marketed as Preludin). Fenmetramide's structural similarity to phenmetrazine—a schedule II controlled substance with documented abuse liability—likely contributed to its developmental discontinuation despite differing pharmacological properties [2].

Position Within Phenmetrazine Analogues

Structural Evolution from Phenmetrazine to 5-Ketone Derivatives

Fenmetramide represents a significant structural evolution within the phenylmorpholine class, specifically engineered as the 5-ketone derivative of phenmetrazine. The molecular transformation involved oxidation at the C5 position of the morpholine ring, converting the parent compound's tertiary carbon to a carbonyl functionality. This modification yielded the morpholin-5-one core structure distinct from phenmetrazine's fully saturated heterocycle [1] [2].

Table 1: Structural Comparison of Phenmetrazine and Fenmetramide

Structural FeaturePhenmetrazineFenmetramide
Core Structure2-Phenyl-3-methylmorpholine2-Phenyl-3-methyl-morpholin-5-one
C5 Position-CH₂- (methylene group)-C=O- (ketone carbonyl)
Molecular FormulaC₁₁H₁₅NOC₁₁H₁₃NO₂
Molar Mass177.247 g·mol⁻¹191.230 g·mol⁻¹
SaturationFully saturated morpholineUnsaturated 5-ketone morpholinone

This structural modification significantly altered the molecule's electronic distribution and stereoelectronic properties, potentially influencing receptor interactions and metabolic stability. The carbonyl introduction created a planar, electron-deficient region within the heterocyclic ring, contrasting with phenmetrazine's fully aliphatic structure. While phenmetrazine functions as a potent norepinephrine-dopamine releasing agent (NDRA) with established psychostimulant effects, Fenmetramide's pharmacological profile remained largely uncharacterized due to its discontinued development [2].

Patent Analysis of Morpholinone-Based Therapeutics

The morpholinone scaffold has sustained pharmaceutical interest beyond Fenmetramide, evidenced by continued patent activity around structurally modified derivatives. The foundational intellectual property established by McNeil's 1967 patent created prior art that subsequent innovators navigated through strategic molecular variations. Modern patent applications (e.g., US20130203752A1) demonstrate renewed interest in substituted morpholinones, particularly through halogenation strategies at the phenyl ring system [3] [6].

Table 2: Evolution of Morpholinone-Based Therapeutics in Patent Literature

Patent/CompoundStructural FeaturesTherapeutic IndicationsInnovation Focus
US3308121 (1967)3-Methyl-2-phenyl-morpholin-5-oneAntidepressantCore morpholinone scaffold
Phenmetrazine Derivatives3-Methyl-2-phenylmorpholineAppetite suppressantSaturated morpholine ring
US20130203752A1Halogenated phenylmorpholinesUndisclosed CNS disordersBioisosteric halogen substitution
3-Fluorophenmetrazine (3-FPM)3-Fluoro-2-phenyl-3-methylmorpholineResearch compoundPosition-specific fluorination

Later patents reveal strategic modifications including halogen substitutions (particularly fluorine at the meta position), alkyl chain extensions, and stereochemical optimizations. The 2011 patent US20130203752A1 specifically claims novel fluorinated phenylmorpholine analogues designed for enhanced target selectivity and metabolic stability [3]. These developments demonstrate how Fenmetramide's core structure served as a template for ongoing medicinal chemistry innovations, though Fenmetramide itself remains primarily of historical significance as an early morpholinone derivative with unexplored clinical potential. Contemporary structure-activity relationship studies suggest that the morpholinone carbonyl may influence neurotransmitter receptor binding kinetics compared to saturated morpholine derivatives, though specific pharmacological data for Fenmetramide remains unreported in the scientific literature [1] [6].

Properties

CAS Number

5588-29-4

Product Name

Fenmetramide

IUPAC Name

5-methyl-6-phenylmorpholin-3-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)

InChI Key

UJEPHPADGSWWRM-UHFFFAOYSA-N

SMILES

CC1C(OCC(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1C(OCC(=O)N1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.